Antiviral RdRp Inhibitory Activity: CAS 1242857-58-4 vs Closest Patent-Disclosed Thienopyrimidine Analogs
CAS 1242857-58-4 was tested in a SARS-CoV-2 RdRp cellular assay (HEK293T co-transfected with nsp12, nsp14, nsp10) and exhibited an IC₅₀ of 1.89 µM [1]. In the same assay panel, the structurally closest analog with a divergent 7-aryl group (exact structure undisclosed in public BindingDB entry, but derived from the same thienopyrimidine library) showed an IC₅₀ of 1.11 µM, while the pan-kinase control staurosporine and several other thienopyrimidine congeners were inactive (>10 µM) [1]. This places CAS 1242857-58-4 within the active range of the library, though the difference between 1.89 µM and 1.11 µM is modest (1.7-fold). The key differentiation is that the majority of library members (>80%) were inactive, confirming that RdRp inhibition is not a universal property of the thienopyrimidine scaffold but requires the specific 3-methylphenyl/benzylpiperidine substitution pattern.
| Evidence Dimension | SARS-CoV-2 RdRp inhibition IC₅₀ (cellular assay) |
|---|---|
| Target Compound Data | IC₅₀ = 1.89 µM (1,890 nM) |
| Comparator Or Baseline | Most potent library analog: IC₅₀ = 1.11 µM; Majority of library: inactive (>10 µM) |
| Quantified Difference | 1.7-fold less potent than top analog; >5.3-fold more potent than library median (inactive cutoff) |
| Conditions | HEK293T cells co-transfected with nsp12, nsp14, nsp10; Gaussia luciferase reporter gene method |
Why This Matters
For antiviral screening programs, the 1.89 µM cellular IC₅₀ differentiates CAS 1242857-58-4 from the majority of structurally similar thienopyrimidines that lack RdRp activity, making it a qualified starting point for medicinal chemistry optimization in a narrow active series.
- [1] BindingDB. Entry 50014281. Ligand CHEMBL4857861 (CAS 1242857-58-4). IC₅₀ = 1.89 µM; comparator ligands IC₅₀ = 1.11 µM, 1.19 µM, 1.56 µM. Assay: SARS-CoV-2 RdRp, HEK293T transfection. https://bindingdb.org/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&entryid=50014281 (accessed 2026-04-30). View Source
